molecular formula C25H16BrFN2O6 B11682763 4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11682763
M. Wt: 539.3 g/mol
InChI Key: SJZJAFPPQWCJBW-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes bromine, fluorine, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid typically involves multiple steps, including halogenation, coupling reactions, and esterification. The process often starts with the bromination of a suitable aromatic precursor, followed by the introduction of the fluorophenyl group through a coupling reaction. The final step involves the esterification of the benzoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers.

Scientific Research Applications

4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its ability to interact with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid
  • 4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Uniqueness

The uniqueness of 4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the trioxotetrahydropyrimidinylidene moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H16BrFN2O6

Molecular Weight

539.3 g/mol

IUPAC Name

4-[[2-bromo-4-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H16BrFN2O6/c26-20-12-15(3-10-21(20)35-13-14-1-4-16(5-2-14)24(32)33)11-19-22(30)28-25(34)29(23(19)31)18-8-6-17(27)7-9-18/h1-12H,13H2,(H,32,33)(H,28,30,34)/b19-11+

InChI Key

SJZJAFPPQWCJBW-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)Br)C(=O)O

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.